(4-Ethyloxan-4-yl)methanol

Description

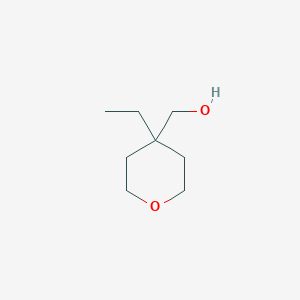

Structure

3D Structure

Properties

IUPAC Name |

(4-ethyloxan-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-8(7-9)3-5-10-6-4-8/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIAJNPRZPWPQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCOCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226506-90-6 | |

| Record name | (4-ethyloxan-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Ethyloxan 4 Yl Methanol

Retrosynthetic Analysis of (4-Ethyloxan-4-yl)methanol

A retrosynthetic analysis of this compound provides a logical framework for devising potential synthetic routes. The primary disconnections involve the carbon-carbon and carbon-oxygen bonds that form the core structure.

A logical starting point is the disconnection of the exocyclic C-C bond of the hydroxymethyl group. This functional group interconversion (FGI) reveals a precursor such as a C4-carboxylic acid or its corresponding ester. This ester, (A) , is a key intermediate as it simplifies the substituent at the challenging quaternary center.

The next crucial disconnection breaks the tetrahydropyran (B127337) ring itself. Several strategies can be envisioned for this step, leading to different acyclic precursors. A common and powerful approach for tetrahydropyran synthesis is the cyclization of a δ-hydroxy alkene or a related species. youtube.comstackexchange.com Applying this logic, a C-O bond disconnection of the ether linkage in precursor (A) suggests an acyclic hydroxyalkene, (B) . This precursor is primed for an intramolecular cyclization.

Alternatively, a Prins-type cyclization offers a convergent approach. nih.govbeilstein-journals.org This retrosynthetic step disconnects the ring at two points, leading back to a homoallylic alcohol, (C) , and a carbonyl compound, in this case, likely an α-ketoester or a related species, (D) , which would bring in the necessary C4 substituents. This approach constructs the quaternary center and the ring simultaneously.

These disconnections lead to progressively simpler and more readily available starting materials. For instance, the homoallylic alcohol (C) can be derived from the allylation of a simple epoxide, and the ketoester (D) can be synthesized through standard C-C bond-forming reactions.

Figure 1: Retrosynthetic analysis of this compound.

graph TD

subgraph "Retrosynthesis"

A["this compound"] -->|FGI (C-C Disconnection)| B["(A) 4-Carboalkoxy-4-ethyloxane"];

B -->|C-O Disconnection (Hydroalkoxylation)| C["(B) Acyclic δ-Hydroxy Alkene Ester"];

B -->|Prins-type Disconnection| D["(C) Homoallylic Alcohol + (D) α-Ketoester"];

end

Strategies for Tetrahydropyran Ring Construction Applied to this compound Precursors

The construction of the tetrahydropyran ring is the cornerstone of the synthesis of this compound. Various cyclization strategies have been developed that can be applied to suitable acyclic precursors. rsc.orgrsc.orgresearchgate.net

Cyclization Reactions: Principles and Specific Approachesnih.govrsc.orgnih.govmdpi.comscispace.comrsc.orgnih.gov

Cyclization reactions are the most common methods for forming the tetrahydropyran ring, involving the intramolecular formation of a C-O bond. rsc.org

Intramolecular Hydroalkoxylation involves the addition of a hydroxyl group across a carbon-carbon double bond within the same molecule. organic-chemistry.orgrsc.org This method is an atom-economical way to form cyclic ethers from unsaturated alcohols. rsc.org The reaction can be catalyzed by various transition metals, such as platinum, gold, or copper, as well as by strong Brønsted or Lewis acids. organic-chemistry.orgnih.govnih.gov For the synthesis of a 4,4-disubstituted tetrahydropyran like the target molecule, a δ-hydroxy olefin precursor would be required. The reaction proceeds via Markovnikov or anti-Markovnikov addition depending on the catalyst system employed. Platinum-catalyzed hydroalkoxylation has been shown to be effective for the formation of tetrahydropyran derivatives from δ-hydroxy olefins. nih.gov Similarly, lanthanide triflates can catalyze this transformation efficiently. organic-chemistry.org

Prins-type cyclizations are powerful reactions for the synthesis of tetrahydropyrans, involving the acid-catalyzed condensation of a homoallylic alcohol with a carbonyl compound. beilstein-journals.orgntu.edu.sg This reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by the intramolecular alkene. nih.gov The stereochemical outcome is often controlled by a chair-like transition state. mdpi.com A significant advantage of the Prins reaction is its ability to construct the tetrahydropyran ring and set multiple stereocenters in a single step. nih.gov For the synthesis of this compound, a three-component Prins-type coupling of a homoallylic alcohol with a ketone in the presence of an acid like methanesulfonic acid could directly generate the spirocyclic tetrahydropyran core. scispace.comnih.gov

Interactive Table: Catalytic Systems for Hydroalkoxylation and Prins-type Cyclizations

| Reaction Type | Catalyst/Reagent | Substrate Type | Key Features | References |

| Hydroalkoxylation | [PtCl₂(H₂C=CH₂)]₂ / P(4-C₆H₄CF₃)₃ | δ-Hydroxy Olefins | Tolerates various functional groups. | nih.gov |

| Hydroalkoxylation | Lanthanide Triflates | Hydroxyalkenes | Efficient in ionic liquids at room temperature. | organic-chemistry.org |

| Hydroalkoxylation | Co(salen) complex | Unactivated Olefins | Mild, functional group tolerant. | organic-chemistry.org |

| Prins Cyclization | Sc(OTf)₃ | β-Hydroxy Dioxinone + Aldehyde | Forms bicyclic dioxinone via oxocarbenium ion. | mdpi.com |

| Prins Cyclization | TFA | Homoallylic Alcohol + Aldehyde | Stereoselective formation of 2,4,6-trisubstituted THPs. | nih.gov |

| Prins Cyclization | MsOH or TsOH | Cyclic Ketone + Homoallylic Alcohol | Three-component reaction for spirocyclic THPs. | scispace.comnih.gov |

| Prins Cyclization | O₃ReOH | 3-Chlorohomoallylic Alcohol + Aldehyde | Direct synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones. | rsc.org |

The intramolecular oxa-Michael addition is a widely used method for constructing tetrahydropyran rings. mdpi.com This reaction involves the 1,4-conjugate addition of an alcohol nucleophile to an α,β-unsaturated carbonyl system, such as an ester, ketone, or thioester. mdpi.comnih.govdntb.gov.ua The stereochemical outcome of the cyclization can often be controlled by the reaction conditions, leading to either kinetically or thermodynamically favored products. mdpi.comacs.org For instance, the use of sodium hexamethyldisilazide at low temperatures can favor the kinetic trans-2,6-disubstituted tetrahydropyran, while different conditions can lead to the thermodynamic cis-product. acs.org Gold(III) chloride has been shown to be an effective and mild catalyst for 6-endo-trig oxa-Michael additions, tolerating acid-sensitive functionality. nih.gov This method would be applicable to a precursor like the acyclic hydroxyalkene ester (B) from the retrosynthetic analysis.

Interactive Table: Conditions for Oxa-Michael Cyclizations

| Catalyst/Base | Substrate | Key Features | References |

| DBU | ζ-Hydroxy α,β-unsaturated ester | Thermodynamic control, yields 2,6-cis product. | mdpi.com |

| AuCl₃ | Cycloalkenyl Alcohols | Mild conditions, highly diastereoselective 6-endo-trig cyclization. | nih.gov |

| NaHMDS | (E)-ζ-Hydroxy α,β-unsaturated esters | Kinetically favors trans-THPs at low temperatures. | acs.org |

| Chiral Phosphoric Acid | ω-Unsaturated alcohol + Thioester | Catalytic intramolecular cyclization with excellent enantioselectivity. | dntb.gov.ua |

Radical cyclizations offer a powerful and versatile method for forming C-C and C-O bonds, often under neutral conditions that tolerate a wide range of functional groups. mdpi.com In the context of tetrahydropyran synthesis, an alkoxy radical can be generated from a suitable precursor, which then undergoes a 6-exo cyclization onto an alkene. nih.gov For example, the intramolecular radical cyclization of a β-alkoxyacrylate is a highly useful method for the stereoselective synthesis of 2,6-cis-substituted tetrahydropyrans. mdpi.com However, competing reactions such as 1,5-hydrogen atom transfer (1,5-HAT) can be a challenge in tetrahydropyran synthesis via alkoxy radical cyclizations. nih.govacs.org

Carbocationic cyclizations are another important pathway to tetrahydropyrans. rsc.orgrsc.orgresearchgate.net These reactions involve the generation of a carbocation that is intramolecularly trapped by a hydroxyl group. The carbocation can be formed through various methods, including the protonation of an alkene or the ionization of an allylic or benzylic ether. nih.gov For example, DDQ-mediated oxidation of an allylic ether can generate an oxocarbenium ion, which then undergoes an intramolecular Prins-type cyclization to yield a tetrahydropyran-4-one. nih.gov

Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) , where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly efficient for building molecular complexity. scispace.comnih.govmdpi.com The Prins cyclization can be performed as a three-component reaction to rapidly access spirocyclic tetrahydropyrans. scispace.comnih.gov Another example is the Maitland-Japp reaction, a one-pot, multi-component process that condenses two different aldehydes and a β-ketoester derivative to form highly substituted tetrahydropyran-4-ones with excellent yields. rsc.org

Cascade reactions , also known as tandem or domino reactions, involve two or more sequential bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. mdpi.com These processes are highly atom- and step-economical. nih.gov An example relevant to tetrahydropyran synthesis is an allylic oxidation/intramolecular oxa-Michael addition cascade for the stereoselective synthesis of 2,6-cis-substituted tetrahydropyrans. mdpi.com Similarly, rhodium and chiral phosphoric acid can catalyze a relay cascade involving asymmetric allylboration and hydroformylation to produce highly enantio-enriched tetrahydropyrans from simple aldehydes and allylboronates. nih.govthieme-connect.com A ruthenium-catalyzed ene-yne coupling followed by an intramolecular oxa-Michael addition is another elegant cascade strategy for constructing the tetrahydropyran ring. nih.gov

Catalytic Systems and Reagents for the Synthesis of this compound

The synthesis of this compound relies on a variety of catalytic systems and reagents to facilitate the key chemical transformations. The choice of these substances is critical for achieving high yields, selectivity, and operational efficiency.

For the introduction of the ethyl group via a Grignard reaction with tetrahydropyran-4-one, the primary reagent is ethylmagnesium bromide . This reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) to maintain the reactivity of the Grignard reagent. smolecule.com

In the context of constructing the tetrahydropyran ring via Prins cyclization, Lewis acids are commonly employed as catalysts. A range of catalysts have been shown to be effective, with the choice of catalyst often influencing the stereochemical outcome of the reaction.

| Catalyst | Reaction Type | Key Features | Reference |

| Iron(III) Chloride (FeCl₃) | Prins Cyclization | Promotes highly stereoselective formation of 4-hydroxytetrahydropyrans. | acs.org |

| Titanium(IV) Chloride (TiCl₄) | Prins Cyclization | Effective Lewis acid for promoting both Knoevenagel and Michael reactions in tandem syntheses of tetrahydropyran-4-ones. | whiterose.ac.uk |

| p-Toluenesulfonic Acid (p-TsOH) | Prins Cyclization | A Brønsted acid catalyst that can be more efficient and sustainable than traditional methods like oxymercuration. | uva.es |

| Bismuth(III) Chloride (BiCl₃) | Prins Cyclization | Used in microwave-assisted synthesis of 4-chlorotetrahydropyrans. | researchgate.net |

| Perrhenic Acid (O₃ReOH) | Prins Cyclization | Catalyzes the direct and stereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones. | rsc.org |

For the reduction of ester functionalities, which would be a necessary step if an intermediate like ethyl 4-(hydroxymethyl)oxane-4-carboxylate were used, several reducing agents are available. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols. smolecule.com For more selective reductions, other catalytic systems can be employed. For instance, a system of cobalt(II) chloride and diisopropylamine (B44863) in combination with sodium borohydride (B1222165) (NaBH₄) has demonstrated excellent activity in the chemoselective reduction of esters to alcohols under mild conditions. whiterose.ac.uk Manganese-catalyzed transfer hydrogenation of esters using ethanol (B145695) as a hydrogen transfer agent also represents a promising approach. prepchem.com

The table below summarizes some of the key reagents and their roles in the potential synthesis of this compound.

| Reagent/Catalyst | Function | Synthetic Step | Reference |

| Ethylmagnesium bromide (EtMgBr) | Nucleophilic ethylating agent | Introduction of the ethyl group onto the oxane ring. | smolecule.comlibretexts.org |

| Lithium aluminum hydride (LiAlH₄) | Strong reducing agent | Reduction of ester or carboxylate functionalities to a hydroxymethyl group. | smolecule.com |

| Sodium borohydride (NaBH₄) / Cobalt(II) chloride | Mild reducing system | Selective reduction of esters to alcohols. | whiterose.ac.uk |

| Iron(III) Chloride (FeCl₃) | Lewis acid catalyst | Stereoselective Prins cyclization for tetrahydropyran ring formation. | acs.org |

| p-Toluenesulfonic Acid (p-TsOH) | Brønsted acid catalyst | Promotes efficient cyclization of allylsilyl alcohols to form tetrahydropyrans. | uva.es |

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of complex molecules like this compound, these principles can be applied to improve sustainability.

A key metric in green chemistry is atom economy , which measures the efficiency of a reaction in terms of how many atoms of the reactants are incorporated into the final product. whiterose.ac.ukrsc.org Synthesis strategies that involve addition reactions, such as the Grignard reaction and certain cyclizations, tend to have higher atom economy than those that involve substitution or elimination reactions where byproducts are formed. For example, a Prins cyclization that incorporates all atoms from the starting homoallylic alcohol and aldehyde into the final tetrahydropyran product would be highly atom-economical. researchgate.net

The concept of pot, atom, and step economy (PASE) encourages the design of synthetic routes that are not only efficient in terms of atom utilization but also minimize the number of separate reaction steps and purifications. whiterose.ac.ukrsc.org Tandem or cascade reactions, where multiple bond-forming events occur in a single operation, are excellent examples of PASE. The synthesis of highly substituted tetrahydropyran-4-ones through a one-pot aldol (B89426) reaction followed by a tandem Knoevenagel condensation and intramolecular Michael addition exemplifies this approach, leading to a significant "greening" of the synthetic route compared to conventional strategies. researchgate.netwhiterose.ac.uk

The choice of solvents and catalysts also plays a crucial role in the environmental impact of a synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or bio-based solvents. researchgate.net For instance, performing reactions in ethanol, a bio-based solvent, can significantly improve the environmental profile of a synthesis. researchgate.net

Furthermore, the use of reusable heterogeneous catalysts can simplify product purification and reduce waste. Polyaniline-supported acids, for example, have been used as reusable catalysts for the Prins cyclization, offering an eco-friendly alternative to homogeneous acid catalysts. ias.ac.in Metal-free catalytic systems, where possible, are also desirable to avoid the environmental and health concerns associated with heavy metals. researchgate.net

The table below highlights some green chemistry approaches applicable to the synthesis of substituted tetrahydropyrans.

| Green Chemistry Principle | Application in Tetrahydropyran Synthesis | Example | Reference |

| Atom Economy | Designing reactions where most atoms of the reactants are incorporated into the product. | Three-component cyclocondensation to form tetrahydrobenzo[b]pyrans with high atom economy. | researchgate.net |

| Pot, Atom, and Step Economy (PASE) | Combining multiple reaction steps into a single pot to reduce waste and energy consumption. | One-pot synthesis of highly substituted tetrahydropyran-4-ones via a tandem reaction sequence. | researchgate.netwhiterose.ac.uk |

| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives. | Using ethanol as a solvent in the synthesis of tetrahydrobenzo[b]pyrans. | researchgate.net |

| Use of Reusable Catalysts | Employing catalysts that can be easily recovered and reused. | Polyaniline-supported acids for Prins cyclization. | ias.ac.in |

| Metal-Free Catalysis | Avoiding the use of toxic or precious metal catalysts. | Trimethylsilyl halide-promoted Prins cyclization under solvent- and metal-free conditions. | researchgate.net |

By integrating these principles, the synthesis of this compound and related compounds can be designed to be not only chemically efficient but also environmentally responsible.

Chemical Reactivity and Transformation Pathways of 4 Ethyloxan 4 Yl Methanol

Reactions of the Primary Alcohol Functional Group

The primary alcohol in (4-Ethyloxan-4-yl)methanol is the principal site of reactivity under a variety of conditions. However, its attachment to a quaternary carbon center results in a neopentyl-like structure, which sterically hinders access to the hydroxyl group and the adjacent carbon. This steric congestion is a critical factor in determining the feasibility and conditions required for its chemical transformations.

The selective oxidation of the primary alcohol group in this compound can yield either the corresponding aldehyde, (4-Ethyloxan-4-yl)carbaldehyde, or the carboxylic acid, (4-Ethyloxan-4-yl)carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents are required for the selective conversion to the aldehyde, preventing over-oxidation to the carboxylic acid. Reagents such as Pyridinium Chlorochromate (PCC) are effective for this transformation. Other modern methods, including the use of Dess-Martin Periodinane (DMP) or oxidation catalyzed by TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxidanyl) in the presence of a co-oxidant, are also suitable for oxidizing primary alcohols to aldehydes with high efficiency d-nb.info.

For the formation of the carboxylic acid, stronger oxidizing agents are necessary. Common reagents for this transformation include potassium permanganate (KMnO₄), chromic acid (generated in situ from chromium trioxide and sulfuric acid), or sodium hypochlorite (NaOCl) in the presence of a catalyst like TEMPO. While the oxane ring is generally stable, harsh oxidation conditions could potentially lead to degradation or ring-opening, making the choice of a selective yet potent oxidant crucial researchgate.net.

| Reagent(s) | Product | Classification |

|---|---|---|

| Pyridinium Chlorochromate (PCC), CH₂Cl₂ | (4-Ethyloxan-4-yl)carbaldehyde | Aldehyde Formation |

| Dess-Martin Periodinane (DMP), CH₂Cl₂ | (4-Ethyloxan-4-yl)carbaldehyde | Aldehyde Formation |

| KMnO₄, NaOH, H₂O | (4-Ethyloxan-4-yl)carboxylic acid | Carboxylic Acid Formation |

| CrO₃, H₂SO₄, Acetone (Jones Oxidation) | (4-Ethyloxan-4-yl)carboxylic acid | Carboxylic Acid Formation |

Derivatization of the primary alcohol allows for the synthesis of esters, ethers, and amides, each pathway being influenced by the compound's steric hindrance.

Esterification: The reaction of this compound with a carboxylic acid to form an ester is challenging under standard Fischer esterification conditions (acid catalyst, excess alcohol) due to steric hindrance acs.org. To achieve higher yields, the carboxylic acid is often activated. Common methods include converting the carboxylic acid to a more reactive acyl chloride or acid anhydride, which then reacts with the alcohol in the presence of a non-nucleophilic base like pyridine. Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in peptide synthesis, can facilitate the reaction fishersci.co.uk. The use of benzotriazole esters, formed in situ, has also been shown to be effective for the esterification of sterically hindered alcohols researchgate.net.

Etherification: Synthesis of ethers from this compound is also complicated by sterics. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by an SN2 reaction with an alkyl halide, is generally inefficient for hindered alcohols . More effective methods may involve the use of alkyl triflates, which are more reactive than alkyl halides, or specialized catalytic systems designed for the formation of sterically congested ethers acs.orgorganic-chemistry.org.

Amidation: The direct conversion of alcohols to amides is a less common but valuable transformation. The Ritter reaction, which involves treating an alcohol with a nitrile in the presence of a strong acid, is typically limited to alcohols that can form stable carbocations (e.g., tertiary alcohols) nih.gov. For a primary alcohol like this compound, this pathway is unfavorable. Modern methods have been developed for the direct amidation of primary alcohols, sometimes using metal catalysts or a one-pot activation-substitution sequence nih.govnih.gov. However, these methods may still face challenges with sterically demanding substrates. A more traditional, multi-step approach involves first converting the alcohol to an alkyl halide or sulfonate (see section 3.1.3) and then displacing it with an amine or amide anion.

To facilitate nucleophilic substitution, the hydroxyl group, which is a poor leaving group, must first be converted into a better one. This is typically achieved through halogenation or the formation of a sulfonate ester.

Halogenation: The hydroxyl group can be replaced by a halogen (Cl, Br, I). Reaction with hydrogen halides (HCl, HBr, HI) is generally slow for primary alcohols and can be complicated by rearrangements, although rearrangement is unlikely with the neopentyl-like structure of this compound chemguide.co.uk. More reliable reagents include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination youtube.com. These reagents convert the alcohol into an intermediate that is readily displaced by the halide ion via an SN2 mechanism. The Appel reaction, using triphenylphosphine and a tetrahalomethane (e.g., CBr₄), is another effective method for converting alcohols to alkyl halides under mild conditions researchgate.netresearchgate.net.

Sulfonate Formation: A highly effective method for activating the alcohol is to convert it into a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf). This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base like pyridine youtube.comyoutube.com. This reaction occurs on the oxygen atom and is less sensitive to steric hindrance around the carbon, typically proceeding with retention of configuration youtube.com. The resulting sulfonate is an excellent leaving group, making the carbon atom susceptible to attack by a wide range of nucleophiles in subsequent SN2 reactions. However, the SN2 displacement of the sulfonate group will be slow due to the steric hindrance imposed by the quaternary center nih.gov.

| Reagent(s) | Intermediate/Product | Transformation |

|---|---|---|

| SOCl₂, Pyridine | 4-(Chloromethyl)-4-ethyloxane | Halogenation (Chlorination) |

| PBr₃ | 4-(Bromomethyl)-4-ethyloxane | Halogenation (Bromination) |

| TsCl, Pyridine | (4-Ethyloxan-4-yl)methyl 4-methylbenzenesulfonate | Sulfonate Ester Formation |

| 1. MsCl, Et₃N 2. NaCN, DMSO | (4-Ethyloxan-4-yl)acetonitrile | Substitution (Cyanation) |

Reactivity Profile of the Oxane Ring System

The oxane (tetrahydropyran) ring is a saturated cyclic ether and is generally characterized by its low reactivity and stability under neutral, basic, and mild acidic conditions organic-chemistry.org. Significant transformations of the ring typically require harsh conditions or specific catalytic activation.

Electrophilic Attack: The lone pairs of electrons on the ether oxygen atom make it the most likely site for electrophilic attack. In the presence of a strong Brønsted acid, the oxygen is protonated to form an oxonium ion. This protonation is the crucial first step in acid-catalyzed ring-opening reactions, as it transforms the ether oxygen into a good leaving group uva.eslibretexts.org. Lewis acids can also coordinate to the ether oxygen, similarly activating the ring. Direct electrophilic attack on the C-H or C-O sigma bonds of the ring is not a common reaction pathway.

Nucleophilic Attack: The carbon atoms of the oxane ring are not sufficiently electrophilic to be attacked by nucleophiles directly. The ring is therefore highly resistant to nucleophilic attack under neutral or basic conditions. For a nucleophilic reaction to occur on the ring, it must first be activated by an electrophile, typically a proton, as described above.

Ring-Opening Reactions: The cleavage of the oxane ring in this compound requires strong acid catalysis libretexts.orglibretexts.org. The mechanism begins with the protonation of the ether oxygen. A nucleophile present in the reaction medium (e.g., a halide ion from HX, or water) can then attack one of the carbons adjacent to the oxygen (C2 or C6) in an SN2-like fashion. This attack leads to the opening of the ring and the formation of a substituted acyclic product. For example, treatment with concentrated HBr would lead to the protonation of the ether oxygen, followed by the attack of a bromide ion at C6 (or C2), resulting in a 5-(bromopentyloxy)-3-pentanol derivative. The 4,4-disubstitution pattern is not expected to significantly influence the fundamental mechanism of ring-opening, which occurs at the carbons alpha to the ether oxygen.

Rearrangement Reactions: The tetrahydropyran (B127337) skeleton is generally stable and does not readily undergo rearrangement reactions libretexts.org. While carbocation-mediated rearrangements are known for some complex cyclic ethers or under specific reaction conditions (e.g., Pinacol rearrangement of 1,2-diols), such pathways are not readily accessible for this compound under typical conditions libretexts.org. If the primary alcohol were converted to a leaving group under strongly acidic, non-nucleophilic conditions, formation of a highly unstable primary carbocation could theoretically lead to a rearrangement, but this is an extremely unfavorable process. Therefore, the oxane ring system is expected to remain intact during most chemical transformations that target the primary alcohol functional group, provided that strongly acidic conditions are avoided.

Reaction Mechanism Elucidation for Key Transformations

The reactivity of this compound is centered around the primary alcohol functional group. Key transformations would likely involve oxidation, esterification, and conversion of the hydroxyl group to a leaving group for subsequent substitution.

Oxidation: The oxidation of the primary alcohol to an aldehyde or a carboxylic acid is a fundamental transformation.

To the Aldehyde: A plausible mechanism for the selective oxidation to 4-ethyloxane-4-carbaldehyde would involve the use of mild oxidizing agents like pyridinium chlorochromate (PCC). The reaction would proceed through the formation of a chromate ester intermediate. The subsequent elimination, facilitated by a weak base (like pyridine), would yield the aldehyde, water, and a reduced chromium species. Steric hindrance from the quaternary center and the ethyl group might slow the rate of this reaction compared to less substituted alcohols.

To the Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid (H2CrO4), would likely oxidize the alcohol to the corresponding carboxylic acid, 4-ethyloxane-4-carboxylic acid. The reaction mechanism is believed to initially form the aldehyde, which is then hydrated to a gem-diol intermediate. This gem-diol is then further oxidized to the carboxylic acid.

Esterification: Fischer esterification, reacting this compound with a carboxylic acid under acidic catalysis, would yield the corresponding ester. The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen yields the final ester product. The steric bulk around the alcohol may necessitate longer reaction times or more forceful conditions.

Influence of Substituents (Ethyl and Methanol (B129727) Groups) on Reactivity and Selectivity

The ethyl and methanol groups at the C4 position of the oxane ring significantly influence the molecule's reactivity and the selectivity of its transformations.

Ethyl Group: The ethyl group primarily exerts a steric influence. Its presence contributes to the steric hindrance around the reactive hydroxyl group. This hindrance can:

Decrease Reaction Rates: Nucleophilic attack on the carbinol carbon (in SN2 reactions) or on an activated intermediate (like a tosylate) would be significantly slower. Similarly, the approach of bulky oxidizing agents could be impeded.

Influence Selectivity: In reactions where multiple pathways are possible, the steric bulk of the ethyl group could favor pathways that minimize steric strain.

Methanol Group (-CH2OH): The primary alcohol is the main site of reactivity. Its influence can be summarized as follows:

Nucleophilicity: The oxygen atom of the hydroxyl group is nucleophilic, allowing it to attack electrophiles.

Acidity: The hydroxyl proton is weakly acidic and can be removed by a strong base.

Leaving Group Potential: The hydroxyl group is a poor leaving group. However, it can be protonated under acidic conditions to form a good leaving group (water) or converted to other good leaving groups like tosylates or halides.

The combination of these substituents on a quaternary carbon atom within the oxane ring leads to a sterically congested reactive center. This congestion is a dominant factor in predicting the chemical behavior of this compound.

Interactive Data Table: Predicted Reactivity of this compound

| Reaction Type | Reagent(s) | Predicted Major Product | Plausible Mechanism | Influence of Substituents |

| Oxidation (mild) | Pyridinium chlorochromate (PCC) | 4-Ethyloxane-4-carbaldehyde | Formation of chromate ester followed by E2 elimination | Steric hindrance may slow the reaction rate. |

| Oxidation (strong) | KMnO4, H3O+ | 4-Ethyloxane-4-carboxylic acid | Oxidation to aldehyde, hydration, then further oxidation | Steric hindrance may require harsher conditions. |

| Esterification | R-COOH, H+ | (4-Ethyloxan-4-yl)methyl alkanoate | Acid-catalyzed nucleophilic acyl substitution | Steric bulk around the alcohol may require longer reaction times. |

| Tosylation | TsCl, pyridine | (4-Ethyloxan-4-yl)methyl tosylate | Nucleophilic attack of the alcohol on the sulfonyl chloride | Steric hindrance may slow the rate of formation. |

| Halogenation | SOCl2 or PBr3 | 4-(Chloromethyl)-4-ethyloxane or 4-(Bromomethyl)-4-ethyloxane | SN2 mechanism | Steric hindrance makes the SN2 reaction challenging. |

Spectroscopic Characterization and Advanced Structural Analysis of 4 Ethyloxan 4 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR for Comprehensive Structural Elucidation and Conformational Analysis

No experimental ¹H, ¹³C, or 2D NMR data for (4-Ethyloxan-4-yl)methanol have been found in the searched scientific literature. Such data would be crucial for the definitive assignment of proton and carbon signals, providing insight into the molecule's connectivity and conformational dynamics. In the absence of experimental spectra, a detailed analysis and the creation of data tables with chemical shifts and coupling constants are not possible.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

While predicted mass spectrometry data is available through databases such as PubChem, which suggests a monoisotopic mass of 144.11503 Da, no experimental high-resolution mass spectrometry (HRMS) data or fragmentation pathway analysis has been published. Experimental HRMS would be required to confirm the elemental composition with high accuracy, and fragmentation studies would elucidate the compound's behavior under mass spectrometric conditions, providing structural clues.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

There is no specific experimental infrared (IR) or Raman spectroscopy data available for this compound. Although the presence of hydroxyl and ether functional groups would give rise to characteristic vibrational bands, the precise frequencies and intensities of these and other molecular vibrations have not been documented. Without experimental spectra, a detailed table of vibrational modes and their assignments cannot be compiled.

X-ray Diffraction Analysis for Crystalline Structure Determination (if applicable)

The search yielded no information regarding the synthesis of this compound in a crystalline form or any subsequent X-ray diffraction analysis. Therefore, no data on its crystal system, space group, unit cell dimensions, or atomic coordinates are available. This information would be essential for a definitive determination of its three-dimensional structure in the solid state.

Computational Chemistry and Theoretical Investigations of 4 Ethyloxan 4 Yl Methanol

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For (4-ethyloxan-4-yl)methanol, MD simulations could provide valuable insights into:

Solution-Phase Behavior: Simulating how the molecule behaves in different solvents, including its solvation free energy and radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from the solute.

Intermolecular Interactions: Investigating the non-covalent interactions, such as hydrogen bonding and van der Waals forces, between molecules of this compound themselves and with solvent molecules. This is crucial for understanding its physical properties like boiling point and solubility.

Currently, no MD simulation studies have been published for this compound.

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling can be a powerful tool for predicting the chemical reactivity of a molecule and exploring potential reaction pathways. For this compound, this could involve:

Frontier Molecular Orbital (FMO) Analysis: Examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict sites of electrophilic and nucleophilic attack.

Reaction Pathway Modeling: Calculating the transition state structures and activation energies for potential reactions, such as oxidation of the alcohol group or ring-opening reactions.

This type of predictive modeling has not yet been applied to this compound in any published research.

Quantitative Structure-Property Relationship (QSPR) Studies for Non-Biological Parameters

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical and chemical properties. For this compound, QSPR models could be developed to predict non-biological parameters such as:

Boiling point

Vapor pressure

Solubility

Refractive index

However, the development of such models requires a dataset of related compounds with known properties, and no QSPR studies specifically including this compound are currently available.

Potential Applications of 4 Ethyloxan 4 Yl Methanol in Non Biological Chemical Sciences

Role as a Building Block in Complex Organic Synthesis

The molecular architecture of (4-Ethyloxan-4-yl)methanol makes it a useful building block in the field of organic synthesis. biosynth.com Its primary alcohol functional group and the cyclic ether framework offer reactive sites for constructing more elaborate molecular structures. This section will detail its application in creating advanced organic intermediates and as a precursor for certain specialty chemicals, excluding any compounds with documented clinical data to maintain a strict focus on non-biological applications.

In the realm of complex organic synthesis, the strategic use of specific building blocks is paramount for the efficient construction of target molecules. This compound serves as a valuable scaffold in this context. Its hydroxyl group can be readily converted into other functional groups, such as halides or tosylates, to facilitate subsequent carbon-carbon or carbon-heteroatom bond-forming reactions. The oxane ring, being a relatively stable six-membered heterocycle, provides a robust core that can be carried through multi-step synthetic sequences.

The synthesis of various organic intermediates often involves the use of diverse building blocks, including alcohols, aldehydes, ketones, and amines. lifechemicals.com The transformation of the primary alcohol in this compound allows for its incorporation into larger, more complex molecular frameworks. For instance, oxidation of the alcohol to the corresponding aldehyde or carboxylic acid would generate new reactive handles for aldol (B89426) condensations, amidations, or esterifications, thereby expanding the range of accessible molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1226506-90-6 biosynth.comsigmaaldrich.com |

| Molecular Formula | C₈H₁₆O₂ biosynth.com |

| Molecular Weight | 144.21 g/mol biosynth.com |

| SMILES | CCC1(CCOCC1)CO biosynth.com |

The utility of this compound extends to its role as a precursor for specialty chemicals, a category that includes polymers and certain agrochemicals. While avoiding discussion of products with established efficacy or safety profiles, the fundamental chemical transformations that position this compound as a valuable starting material are noteworthy.

In polymer chemistry, monomers containing cyclic ethers can be subjected to ring-opening polymerization to yield polyethers with unique properties. The oxane moiety in this compound, although generally stable, could potentially be functionalized to facilitate such polymerizations under specific catalytic conditions. The presence of the ethyl group on the quaternary center could influence the properties of the resulting polymer, such as its solubility and thermal stability.

In the context of agrochemical synthesis, the development of novel molecular frameworks is a continuous endeavor. The substituted oxane ring of this compound represents a scaffold that could be elaborated into new active ingredients. The chemical modifications would be aimed at introducing functionalities known to interact with biological systems in a non-therapeutic context, for example, as growth regulators or pheromones, without delving into specific product performance.

Exploration as a Green Solvent or Co-solvent in Organic Reactions

The increasing emphasis on sustainable chemical practices has spurred research into "green solvents" as alternatives to traditional, often hazardous, organic solvents. nih.govd-nb.info Green solvents are characterized by their low toxicity, biodegradability, and derivation from renewable resources. wikipedia.org While extensive data on this compound as a green solvent is not yet widely available, its structural features suggest potential in this area.

Its classification as an oxohydrocarbon solvent, a group that has been investigated for greener alternatives, makes it a candidate for exploration. d-nb.infonih.gov The presence of both a hydroxyl group and an ether linkage imparts a degree of polarity that could render it suitable for a range of organic reactions. As a co-solvent, it could be used to modify the properties of other green solvents like water or ethanol (B145695), potentially enhancing solubility or influencing reaction rates. nih.govwikipedia.org The drive to reduce the use of problematic solvents like dimethylformamide (DMF) and chlorinated hydrocarbons provides a strong impetus for investigating novel solvent systems. acs.org

The concept of a "green" solvent is relative, and its suitability depends on the specific application. d-nb.infonih.gov Further research would be needed to evaluate the full lifecycle of this compound, from its synthesis to its disposal or recycling, to ascertain its true environmental credentials.

Utility in Analytical Methodologies: As a Reference Standard or Derivatization Agent in Chromatography

In the field of analytical chemistry, particularly chromatography, the availability of well-characterized reference standards is crucial for the accurate identification and quantification of analytes. This compound, with its defined structure and properties, can serve as such a standard. biosynth.com Its use would be particularly relevant in methods developed for the analysis of complex mixtures containing structurally related compounds.

Furthermore, the primary alcohol function of this compound allows for its use as a derivatization agent. Derivatization is a technique used in chromatography to modify an analyte to improve its chromatographic behavior or detectability. For example, the hydroxyl group can be reacted with a suitable reagent to introduce a chromophore for enhanced UV detection or a fluorophore for fluorescence detection. This process can be critical for the analysis of compounds that lack inherent detector-responsive features. The choice of derivatizing agent is dictated by the nature of the analyte and the analytical goals.

Environmental and Sustainability Considerations in the Lifecycle of 4 Ethyloxan 4 Yl Methanol

Green Synthesis Metrics: Atom Economy, E-Factor, and Process Mass Intensity Assessments

Atom Economy (AE): Developed by Barry Trost, atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. buecher.de It is a foundational concept in green chemistry that emphasizes the efficient use of raw materials at the molecular level. jetir.orgresearchgate.net The calculation is based on the balanced chemical equation. An ideal or 100% atom economy means that all reactant atoms are found in the desired product, with no by-products. rsc.org Addition reactions, for example, are considered highly atom-economical. buecher.de

Environmental Factor (E-Factor): The E-Factor provides a more practical measure of waste by relating the mass of the total waste generated to the mass of the product. greenchemistry-toolkit.orgresearchgate.net This metric accounts for all waste streams, including by-products, leftover reactants, solvent losses, and catalyst residues. Lower E-Factors signify less waste and a more environmentally benign process. The E-factor increases significantly when moving from bulk chemicals to fine chemicals and pharmaceuticals, highlighting the waste challenges in more complex syntheses. researchgate.net

Process Mass Intensity (PMI): PMI is a comprehensive metric that assesses the total mass of all materials (raw materials, solvents, reagents, process water) used in a process relative to the mass of the active product isolated. greenchemistry-toolkit.org It provides a complete picture of the "mass intensity" of a manufacturing process. jetir.org An ideal PMI is 1, indicating that the only mass in the process is that of the final product. jetir.org This metric is widely used in the pharmaceutical and fine chemical industries to identify opportunities for process optimization and waste reduction. researchgate.net

The table below illustrates how these metrics would be conceptually applied to a hypothetical synthesis of (4-Ethyloxan-4-yl)methanol.

| Green Metric | Formula | Ideal Value | Focus of Assessment |

|---|---|---|---|

| Atom Economy (AE) | (Molecular Weight of Product / Sum of Molecular Weights of All Reactants) x 100% | 100% | Efficiency of atom utilization in the stoichiometric equation. |

| E-Factor | Total Mass of Waste (kg) / Mass of Product (kg) | 0 | Actual quantity of waste produced per unit of product. |

| Process Mass Intensity (PMI) | Total Mass Input (kg) / Mass of Product (kg) | 1 | Overall mass efficiency of the entire process, including all inputs. |

By-product Management and Waste Minimization Strategies in Production

The production of specialized chemicals like this compound inherently involves the potential for by-product formation and waste generation. Effective management of these streams is crucial for both environmental protection and economic viability. Strategies for waste minimization are guided by the principles of green chemistry, which prioritize preventing waste over treating it after it has been created. nih.gov

Key strategies applicable to the synthesis of this compound would include:

Catalyst Selection and Recycling: The use of highly selective catalysts can maximize the conversion of reactants to the desired product, thereby minimizing the formation of by-products. nih.gov Heterogeneous catalysts are often preferred as they can be more easily separated from the reaction mixture and recycled, reducing waste and operational costs. buecher.de

Solvent Management: Solvents often constitute the largest mass component in chemical reactions and a major source of pollution. nih.gov Waste minimization efforts focus on using greener, safer solvents, reducing the total volume of solvent used, and implementing robust solvent recycling and recovery systems.

Process Optimization: Adjusting reaction parameters such as temperature, pressure, and reaction time can significantly improve yield and selectivity. In-process monitoring allows for real-time adjustments, preventing runaway reactions or the formation of unwanted side products. nih.gov

The conversion of various waste streams, such as municipal solid waste or agricultural residues, into chemical feedstocks like methanol (B129727) is an emerging area of sustainable chemistry that underscores the importance of a circular economy approach to chemical production. mdpi.combiochemjournal.comjst.go.jp

Environmental Fate and Degradation Pathways (excluding eco-toxicology)

The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments, including air, water, and soil. itrcweb.org Understanding these pathways is essential for predicting a compound's persistence and potential for exposure. Specific experimental studies on the environmental degradation of this compound are not available in the public scientific literature. However, its potential behavior can be considered based on its chemical structure, which features a substituted oxane (cyclic ether) ring and a primary alcohol functional group.

Potential degradation pathways for organic compounds include:

Biodegradation: This involves the breakdown of a substance by microorganisms. methanol.org The primary alcohol group on this compound may be susceptible to microbial oxidation. However, the stability of the cyclic ether (oxane) ring could make the molecule more resistant to rapid biodegradation compared to simpler linear alcohols. The presence of dissolved oxygen is often a critical factor in the aerobic biodegradation of such compounds. itrcweb.org

Photodegradation (Photolysis): This is the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. researchgate.net Indirect photolysis, involving reactions with photochemically generated species like hydroxyl radicals, is a significant degradation pathway for many organic compounds in the atmosphere and surface waters. itrcweb.org

Hydrolysis: This is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. Ether linkages, such as the one in the oxane ring, are generally stable and resistant to hydrolysis under typical environmental pH conditions.

Without specific experimental data, it remains undetermined which of these pathways would be dominant for this compound and what its ultimate persistence in the environment would be.

Future Research Perspectives and Emerging Directions for 4 Ethyloxan 4 Yl Methanol

Development of Novel Catalytic and Highly Stereoselective Synthetic Methodologies

The synthesis of polysubstituted tetrahydropyrans (oxanes) is a significant focus in organic chemistry, given their prevalence in biologically active natural products. acs.org Future research on (4-Ethyloxan-4-yl)methanol should prioritize the development of efficient and stereoselective synthetic routes. Current methods for constructing substituted tetrahydropyrans often involve tandem reactions, such as catalytic asymmetric hydrogenation followed by oxa-Michael cyclization, which can produce 2,6-cis-disubstituted tetrahydropyrans with high enantioselectivity. acs.org

A promising future direction would be the adaptation of such tandem strategies to create the 4,4-disubstituted pattern of this compound. This could involve the design of novel chiral catalysts, potentially based on ruthenium or iridium, capable of orchestrating the formation of the quaternary stereocenter with high fidelity. acs.org Furthermore, exploring asymmetric 'clip-cycle' reactions, which utilize intramolecular oxa-Michael cyclization catalyzed by chiral phosphoric acids, could offer a powerful tool for accessing enantiomerically pure spirocyclic tetrahydropyrans and could be adapted for the synthesis of complex 4,4-disubstituted systems. whiterose.ac.uk

Below is a table summarizing potential catalytic systems for the stereoselective synthesis of substituted tetrahydropyrans, which could be investigated for the synthesis of this compound and its derivatives.

Investigation of Undiscovered Reactivity Profiles and Novel Transformations

The reactivity of the this compound scaffold is largely uncharted territory. The tertiary alcohol moiety is a key functional group that can be a site for various chemical transformations. While the reactions of tertiary alcohols, such as dehydration and substitution, are well-established, the influence of the oxane ring on these processes is an area ripe for investigation. rsc.org

Future research should explore the unique reactivity conferred by the interplay between the hydroxyl group and the ether oxygen. For instance, intramolecular hydrogen bonding could modulate the acidity of the hydroxyl proton and influence the kinetics of subsequent reactions. Additionally, the potential for ring-opening reactions of the tetrahydropyran (B127337) ring under specific conditions, particularly with activation by Lewis or Brønsted acids, could lead to novel molecular architectures. acs.orgresearchgate.net The inherent ring strain and polarized C-O bonds in cyclic ethers like oxetanes facilitate such ring-opening reactions, and similar principles could be applied to the less strained tetrahydropyran system under more forcing conditions. nih.govacs.org

Computational studies on the reaction between tetrahydropyran and atomic bromine suggest the formation of reactive tetrahydropyranyl radicals. montclair.edumontclair.edu Investigating analogous radical-mediated transformations of this compound could unveil novel C-H functionalization pathways, allowing for the introduction of new substituents at various positions on the oxane ring.

Advanced Computational Modeling for Precise Structure-Property Relationships and Predictive Design

Computational chemistry offers a powerful lens through which to explore the properties of this compound and to guide future experimental work. Density Functional Theory (DFT) and other high-level computational methods can be employed to elucidate the molecule's conformational preferences, electronic structure, and spectroscopic signatures. montclair.edu

A key area of future research will be the use of computational models to predict the nuclear magnetic resonance (NMR) spectra of this compound and its derivatives. github.ioresearchgate.netfrontiersin.org Accurate prediction of NMR chemical shifts can aid in the structural elucidation of newly synthesized compounds and provide insights into their conformational dynamics. d-nb.infostackexchange.com

Furthermore, computational studies can be used to model reaction mechanisms and predict the feasibility and stereochemical outcomes of proposed synthetic routes. pku.edu.cnrsc.org For example, DFT calculations can be used to investigate the transition states of potential catalytic cycles, helping to identify the most promising catalysts for the stereoselective synthesis of this compound. acs.org The table below outlines potential computational approaches and their applications in the study of this compound.

| Computational Method | Application | Potential Insights |

| Density Functional Theory (DFT) | Geometry Optimization, Reaction Mechanism Studies | Conformational analysis, transition state energies, prediction of reaction pathways. montclair.edursc.org |

| Time-Dependent DFT (TD-DFT) | Prediction of Electronic Spectra | Understanding of electronic transitions and photophysical properties. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of Chemical Bonding | Characterization of intramolecular interactions, such as hydrogen bonding. |

| Machine Learning (ML) Models | Prediction of NMR Spectra and Reaction Outcomes | Rapid and accurate prediction of spectroscopic data and chemical reactivity. frontiersin.orgd-nb.info |

Innovative Non-Biological Applications in Material Science and Chemical Technology

The unique structure of this compound suggests its potential as a building block for novel materials. The tetrahydropyran motif is a stable heterocyclic system, and the presence of a hydroxyl group provides a handle for polymerization or for grafting onto other material surfaces.

Future research could explore the use of this compound as a monomer in the synthesis of new polymers. Cationic polymerization of vinyl ethers, for example, can be carried out in tetrahydropyran as a solvent, highlighting the stability of the ring system under these conditions. google.com Investigating the polymerization of derivatives of this compound could lead to the development of novel polyethers with unique thermal and mechanical properties. The incorporation of cyclic ethers into polymer backbones is a known strategy for modifying material properties. mdpi.com

Moreover, tetrahydropyran has been identified as a promising green solvent, particularly for the dissolution of plastics, and it is resistant to ring-opening polymerization under strongly acidic conditions. rsc.orgosti.gov The functional groups on this compound could be modified to create novel, sustainable solvents with tailored properties for specific applications in chemical technology and recycling. researchgate.netnih.gov For instance, modification of the hydroxyl group could lead to surfactants or additives for advanced material formulations. acs.org

Integration of Artificial Intelligence and Machine Learning in this compound Research

AI and ML can also be used to accelerate the discovery of optimal reaction conditions and to design new catalysts. umich.eduu-tokyo.ac.jpresearchgate.netmdpi.comresearchgate.net By analyzing large datasets of experimental results, ML models can identify complex relationships between catalyst structure, reaction parameters, and the yield and selectivity of a reaction. This data-driven approach can significantly reduce the number of experiments required to optimize the synthesis of this compound.

The table below summarizes the potential applications of AI and ML in the future research of this compound.

| AI/ML Application | Description | Potential Impact |

| Retrosynthesis Planning | AI algorithms propose synthetic routes by working backward from the target molecule. grace.comnih.govarxiv.org | Discovery of novel and more efficient synthetic pathways. |

| Reaction Outcome Prediction | ML models predict the products, yields, and stereoselectivity of chemical reactions. | Optimization of reaction conditions with fewer experiments. |

| Catalyst Design | ML models identify key features of catalysts that lead to high performance. umich.eduu-tokyo.ac.jpresearchgate.net | Rational design of new catalysts for the stereoselective synthesis of the target compound. |

| Property Prediction | ML models predict physical, chemical, and spectroscopic properties from molecular structure. frontiersin.orgd-nb.info | Rapid screening of virtual derivatives for desired properties. |

Q & A

Q. How can interdisciplinary approaches unlock new applications for this compound?

- Methodology : Hybrid materials incorporating this compound (e.g., metal-organic frameworks) are explored for catalytic or sensing applications. Collaborations with pharmacologists and material scientists accelerate translational research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.